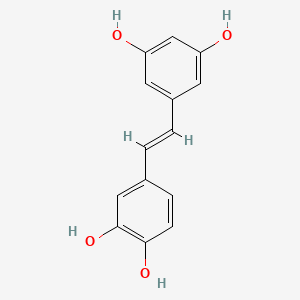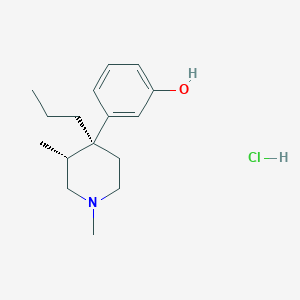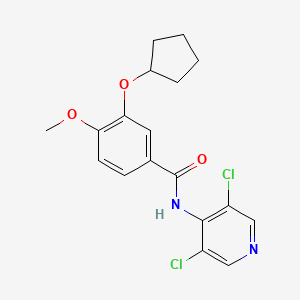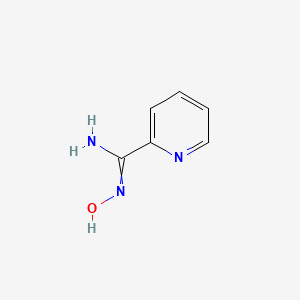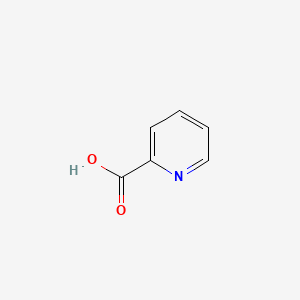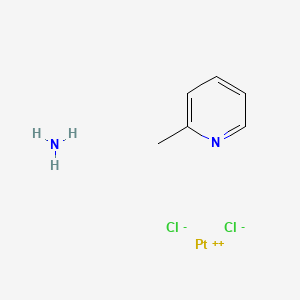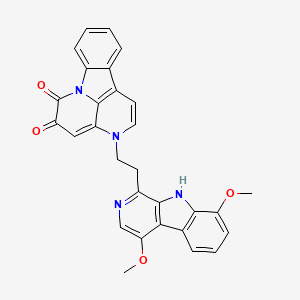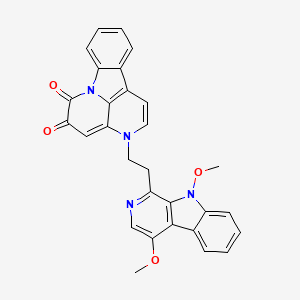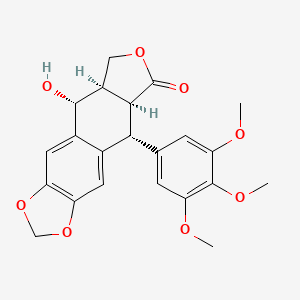
Oxfenicine
Overview
Description
Oxfenicine is an inhibitor of myocardial metabolism of nonesterified fatty acids (NEFA) . It is a small molecule and is classified as experimental .
Synthesis Analysis
The synthesis of Oxfenicine involves the condensation of p-anisaldehyde with NaCN and NH4Cl in methanol - water, followed by an acid treatment and a steam distillation . This process gives D,L-2- (p-methoxyphenyl)glycine, which is then demethylated by treatment with refluxing aqueous 48% HBr to D,L-2- (p-hydroxyphenyl)glycine .
Molecular Structure Analysis
The molecular formula of Oxfenicine is C8H9NO3 . Its average weight is 167.162 and its monoisotopic weight is 167.058243159 . It belongs to the class of organic compounds known as L-alpha-amino acids .
Scientific Research Applications
Cardiac Pumping Mechanics
Oxfenicine has been studied for its effects on cardiac pumping mechanics, particularly in conditions like diabetes-induced cardiac dysfunction. Research has focused on how oxfenicine, as a carnitine palmitoyltransferase-1 inhibitor, influences the pressure-flow-volume relationship in the heart .
Fatty Acid Oxidation Inhibition
As a compound developed to inhibit fatty acid oxidation, oxfenicine’s action in overloaded and failing hearts has been compared to other inhibitors like etomoxir. Its chemical structure and mechanism of action are of significant interest in cardiovascular research .
3. Carbohydrate Utilization in Ischemic Heart Disease Oxfenicine has been proposed to stimulate carbohydrate utilization in the heart, which could potentially reduce oxygen requirements, especially in ischemic heart disease. Studies have explored its biochemical mechanisms and the resulting cardiotoxicity when administered orally over several weeks .
Coronary Artery Disease Treatment
In clinical settings, oxfenicine has been evaluated for its ability to enhance myocardial carbohydrate utilization in patients with obstructive coronary artery disease. Its effects have been studied at rest and during angina induced by rapid atrial pacing .
Myocardial Ischemia and Metabolic Modulation
The use of oxfenicine as an inhibitor of fatty acid oxidation has shown contradictory outcomes in studies related to myocardial ischemia. While some reports suggest beneficial effects, others indicate negative outcomes, particularly in healthy lean animals .
Cardiac Carbohydrate Metabolism
Research has demonstrated that oxfenicine can switch the heart’s fuel source from fat to glucose or lactate, increasing glucose oxidation significantly. This effect on cardiac carbohydrate metabolism is crucial for understanding energy production in the heart under various conditions .
Mechanism of Action
Target of Action
Oxfenicine primarily targets the Carnitine Palmitoyltransferase 1 (CPT1) , specifically the CPT1B isoform . CPT1 is a key rate-limiting enzyme of fatty acid oxidation (FAO) and plays a crucial role in regulating FAO and facilitating adaptation to the environment .
Mode of Action
Oxfenicine is an inhibitor of myocardial metabolism of nonesterified fatty acids (NEFA) . It must be transaminated to its active form, 4-hydroxyphenyl-glyoxylate , which is competitive with carnitine, preventing the formation of acylcarnitine . Because CPT1B shows the highest sensitivity to 4-hydroxyphenyl-glyoxylate, inhibition of fatty acid oxidation by oxfenicine takes place selectively .
Biochemical Pathways
Oxfenicine affects the fatty acid oxidation pathway. By inhibiting CPT1, it reduces the conversion of acyl-coenzyme As into acyl-carnitines, which are necessary for transporting fatty acids into the mitochondria . This shift in metabolism results in a reduction of fatty acid utilization and an increase in glucose oxidation .
Pharmacokinetics
As with any drug, these properties would significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of fatty acid oxidation by Oxfenicine leads to improved cardiac performance in overloaded hearts . This is particularly beneficial in conditions like ischemic heart disease, where there is a need to reduce the oxygen requirement of the heart .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Oxfenicine. For instance, factors related to the patient’s health status, diet, and other medications can affect how Oxfenicine is metabolized and how effectively it can inhibit fatty acid oxidation
properties
IUPAC Name |
(2S)-2-amino-2-(4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCWONGJFPCTTL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046403 | |
| Record name | Oxfenicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32462-30-9 | |
| Record name | Oxfenicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32462-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxfenicine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032462309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxfenicine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04291 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxfenicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxfenicine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXFENICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YH0WH2Z02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

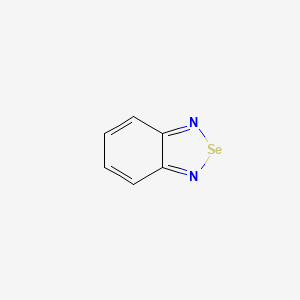
![2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol](/img/structure/B1677777.png)

